Cas no 2624108-40-1 ((3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride)

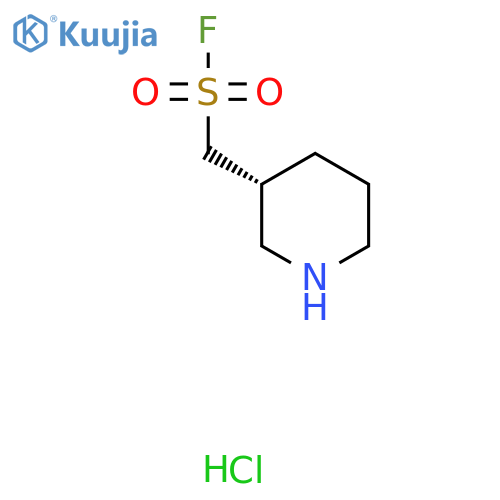

2624108-40-1 structure

商品名:(3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride

CAS番号:2624108-40-1

MF:C6H13ClFNO2S

メガワット:217.689323186874

MDL:MFCD33550836

CID:5465013

PubChem ID:155977905

(3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride 化学的及び物理的性質

名前と識別子

-

- Z4931210131

- [(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride

- (3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride

- (3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride

-

- MDL: MFCD33550836

- インチ: 1S/C6H12FNO2S.ClH/c7-11(9,10)5-6-2-1-3-8-4-6;/h6,8H,1-5H2;1H/t6-;/m1./s1

- InChIKey: JWUPNCQPYQMKPU-FYZOBXCZSA-N

- ほほえんだ: Cl.S(C[C@H]1CNCCC1)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 217.0339557 g/mol

- どういたいしつりょう: 217.0339557 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 209

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 217.69

- トポロジー分子極性表面積: 54.6

(3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27750777-5g |

[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride |

2624108-40-1 | 95% | 5g |

$5345.0 | 2023-08-31 | |

| Enamine | EN300-27750777-0.05g |

[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride |

2624108-40-1 | 95.0% | 0.05g |

$490.0 | 2025-03-19 | |

| Enamine | EN300-27750777-10.0g |

[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride |

2624108-40-1 | 95.0% | 10.0g |

$7927.0 | 2025-03-19 | |

| Enamine | EN300-27750777-2.5g |

[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride |

2624108-40-1 | 95.0% | 2.5g |

$3611.0 | 2025-03-19 | |

| Enamine | EN300-27750777-1.0g |

[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride |

2624108-40-1 | 95.0% | 1.0g |

$1844.0 | 2025-03-19 | |

| Enamine | EN300-27750777-0.25g |

[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride |

2624108-40-1 | 95.0% | 0.25g |

$913.0 | 2025-03-19 | |

| 1PlusChem | 1P028461-10g |

[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride |

2624108-40-1 | 95% | 10g |

$9860.00 | 2023-12-18 | |

| Aaron | AR0284ED-5g |

[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride |

2624108-40-1 | 95% | 5g |

$7375.00 | 2025-02-15 | |

| Aaron | AR0284ED-100mg |

[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride |

2624108-40-1 | 95% | 100mg |

$904.00 | 2025-02-15 | |

| Aaron | AR0284ED-2.5g |

[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride |

2624108-40-1 | 95% | 2.5g |

$4991.00 | 2025-02-15 |

(3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride 関連文献

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

2624108-40-1 ((3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride) 関連製品

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量